Cancer Cell vs. Normal Cell Cytotoxicity Selectivity: DMAMCL IC50 in Neuroblastoma and Osteosarcoma Compared with Non-Malignant Lines
DMAMCL demonstrates a meaningful cytotoxicity differential between cancer cells and non-malignant cells across multiple tumor types. In neuroblastoma (NB), DMAMCL IC50 values for four NB lines (NGP, AS, KCNR, BE2) ranged from 3.2 to 13.0 μM, whereas the IC50 in NIH3T3 normal murine fibroblasts exceeded 30 μM [1]. This represents an approximate 3- to 10-fold selectivity window depending on the NB line. In osteosarcoma (OS), DMAMCL IC50 values ranged from 11.73 μM (143B) to 13.16 μM (Saos-2), compared with 25.24 μM in NIH3T3 cells (≈2-fold selectivity) and 42.01 μM in ARPE19 normal human retinal epithelial cells (≈4-fold selectivity) [2]. In glioma, DMAMCL IC50 values against C6 and U-87MG lines were 27.18 ± 1.89 μM and 20.58 ± 1.61 μM, respectively, though direct normal glial cell comparators were not reported in the same study [3].
| Evidence Dimension | Cancer cell vs. normal cell cytotoxicity (IC50) |
|---|---|
| Target Compound Data | NB: IC50 3.2–13.0 μM (NGP, AS, KCNR, BE2); OS: 11.73–13.16 μM (143B, Saos-2); Glioma: 20.58–27.18 μM (U-87MG, C6) |
| Comparator Or Baseline | NIH3T3 normal fibroblasts: IC50 > 30 μM (NB study); IC50 25.24 μM (OS study). ARPE19 normal retinal epithelial: IC50 42.01 μM (OS study). |
| Quantified Difference | NB: ~3–10× selectivity; OS: ~2× (NIH3T3) to ~4× (ARPE19) selectivity |
| Conditions | CCK-8 assay at 72 h for NB; MTS assay for OS; MTT assay for glioma. In vitro cell culture. |
Why This Matters
A ≥2-fold to 10-fold selectivity margin between cancer and normal cells is a critical parameter for selecting compounds with potential for reduced systemic toxicity in preclinical oncology studies, differentiating DMAMCL from non-selective DNA-damaging agents.
- [1] Li Q, et al. Antitumor effects of the small molecule DMAMCL in neuroblastoma via suppressing aerobic glycolysis and targeting PFKL. Cancer Cell Int. 2021;21:619. Fig.1B: NIH3T3 IC50 > 30 μM vs. 3.2–13.0 μM for NB lines. View Source
- [2] Ba G, Hua Z, Xu N, et al. Novel agent DMAMCL suppresses osteosarcoma growth and decreases the stemness of osteosarcoma stem cell. Cell Cycle. 2020;19(12):1530–1544. IC50 data: OS 11.73–13.16 μM vs. NIH3T3 25.24 μM, ARPE19 42.01 μM. View Source
- [3] An Y, Guo W, Li L, et al. Micheliolide derivative DMAMCL inhibits glioma cell growth in vitro and in vivo. PLoS ONE. 2015;10(2):e0116202. IC50: C6 27.18±1.89 μM, U-87MG 20.58±1.61 μM. View Source
